molecular formula C18H18N4O2 B2882211 1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-06-0

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2882211
CAS RN: 1105209-06-0
M. Wt: 322.368
InChI Key: PVUZRTCWAXUNFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a morpholino group, a pyridinyl group, and a benzimidazolyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized for biological studies . The synthesis often involves reactions like Diels–Alder reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds often have properties like being crystalline and colorless .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been found to have significant anti-fibrosis activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Aromatic Ketones

The compound can be used in the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .

Pharmaceutical Intermediates

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates . Thus, synthetic methods for these compounds have gained extensive attention in the last few years .

Transition Metal Catalysis

The compound can be used in transition metal catalysis . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Water-Involving Oxidation Reactions

The compound provides new insights for water-involving oxidation reactions . Several controlled experiments are operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Anti-Fibrotic Drugs

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate). This leads to the phosphorylation of Akt, a serine/threonine kinase .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This results in the prevention of the phosphorylation of Akt, thereby disrupting the PI3K/Akt signaling pathway . This pathway regulates various cellular functions including cell proliferation, growth, and differentiation .

Biochemical Pathways

The PI3K/Akt signaling pathway is the primary biochemical pathway affected by this compound. By inhibiting PI3K, the compound prevents the formation of PIP3 from PIP2, which in turn prevents the phosphorylation of Akt . This disruption can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and high systemic exposure .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the PI3K/Akt signaling pathway. This can lead to a decrease in cell proliferation and growth, and an increase in cell differentiation . In the context of cancer cells, this can result in a decrease in tumor growth and potentially the induction of apoptosis .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, reactivity, and potential uses in fields like medicinal chemistry .

properties

IUPAC Name

1-morpholin-4-yl-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-17(21-9-11-24-12-10-21)13-22-16-7-2-1-5-14(16)20-18(22)15-6-3-4-8-19-15/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUZRTCWAXUNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

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